molecular formula C26H19N5O4S2 B3038375 2-[2-[2-[[4-[2-(1,3-Dioxoisoindol-2-yl)ethyl]-1,3-thiazol-2-yl]amino]-1,3-thiazol-4-yl]ethyl]isoindole-1,3-dione CAS No. 860786-85-2

2-[2-[2-[[4-[2-(1,3-Dioxoisoindol-2-yl)ethyl]-1,3-thiazol-2-yl]amino]-1,3-thiazol-4-yl]ethyl]isoindole-1,3-dione

Cat. No.: B3038375
CAS No.: 860786-85-2
M. Wt: 529.6 g/mol
InChI Key: DQGCYBQUFUWSAZ-UHFFFAOYSA-N
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Description

2-[2-[2-[[4-[2-(1,3-Dioxoisoindol-2-yl)ethyl]-1,3-thiazol-2-yl]amino]-1,3-thiazol-4-yl]ethyl]isoindole-1,3-dione is a useful research compound. Its molecular formula is C26H19N5O4S2 and its molecular weight is 529.6 g/mol. The purity is usually 95%.
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Biological Activity

The compound 2-[2-[2-[[4-[2-(1,3-Dioxoisoindol-2-yl)ethyl]-1,3-thiazol-2-yl]amino]-1,3-thiazol-4-yl]ethyl]isoindole-1,3-dione is a complex organic molecule that exhibits significant biological activity. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Synthesis

This compound is characterized by a unique structure that includes isoindole and thiazole moieties. The synthesis typically involves:

  • Condensation of phthalic anhydride with appropriate amines.
  • Functionalization steps to introduce thiazole groups.
  • Optimization for large-scale production , often employing green chemistry principles to minimize environmental impact.

The biological activity of this compound is attributed to its interaction with various molecular targets:

  • Enzyme Inhibition: The compound can inhibit specific enzymes by binding at their active sites.
  • Receptor Modulation: It may act as an agonist or antagonist at certain receptors, influencing cellular pathways that lead to therapeutic effects.

Biological Activity Data

Recent studies have demonstrated the following biological activities:

Anticancer Activity

Research indicates that compounds with similar structural features exhibit potent anticancer properties. For instance:

CompoundCell Line TestedIC50 (µg/mL)Reference
9Jurkat1.61 ± 1.92
10A-4311.98 ± 1.22

These findings suggest that the thiazole and isoindole structures contribute significantly to the cytotoxic activity against various cancer cell lines.

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects, potentially due to its ability to inhibit pro-inflammatory cytokines and pathways involved in inflammation.

Case Studies

Several case studies highlight the biological efficacy of similar compounds:

  • Case Study on Thiazole Derivatives:
    • A study found that thiazole derivatives showed substantial growth inhibition in human glioblastoma cells, indicating a promising avenue for cancer treatment.
    • The presence of electron-donating groups on the phenyl ring enhanced activity significantly.
  • Isoindole-Based Compounds:
    • Isoindole derivatives have been shown to possess neuroprotective effects in models of neurodegeneration, suggesting potential applications in treating neurodegenerative diseases.

Pharmacokinetics

Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of this compound. Key parameters include:

  • Absorption: High permeability across biological membranes.
  • Distribution: Favorable distribution characteristics in tissues.
  • Metabolism: Potential metabolic pathways involving cytochrome P450 enzymes.
  • Excretion: Renal excretion patterns observed in preliminary studies.

Properties

IUPAC Name

2-[2-[2-[[4-[2-(1,3-dioxoisoindol-2-yl)ethyl]-1,3-thiazol-2-yl]amino]-1,3-thiazol-4-yl]ethyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H19N5O4S2/c32-21-17-5-1-2-6-18(17)22(33)30(21)11-9-15-13-36-25(27-15)29-26-28-16(14-37-26)10-12-31-23(34)19-7-3-4-8-20(19)24(31)35/h1-8,13-14H,9-12H2,(H,27,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQGCYBQUFUWSAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCC3=CSC(=N3)NC4=NC(=CS4)CCN5C(=O)C6=CC=CC=C6C5=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H19N5O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901135237
Record name 2,2′-[Iminobis(2,4-thiazolediyl-2,1-ethanediyl)]bis[1H-isoindole-1,3(2H)-dione]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901135237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

529.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

860786-85-2
Record name 2,2′-[Iminobis(2,4-thiazolediyl-2,1-ethanediyl)]bis[1H-isoindole-1,3(2H)-dione]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=860786-85-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2′-[Iminobis(2,4-thiazolediyl-2,1-ethanediyl)]bis[1H-isoindole-1,3(2H)-dione]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901135237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[2-[2-[[4-[2-(1,3-Dioxoisoindol-2-yl)ethyl]-1,3-thiazol-2-yl]amino]-1,3-thiazol-4-yl]ethyl]isoindole-1,3-dione
Reactant of Route 2
Reactant of Route 2
2-[2-[2-[[4-[2-(1,3-Dioxoisoindol-2-yl)ethyl]-1,3-thiazol-2-yl]amino]-1,3-thiazol-4-yl]ethyl]isoindole-1,3-dione
Reactant of Route 3
Reactant of Route 3
2-[2-[2-[[4-[2-(1,3-Dioxoisoindol-2-yl)ethyl]-1,3-thiazol-2-yl]amino]-1,3-thiazol-4-yl]ethyl]isoindole-1,3-dione
Reactant of Route 4
Reactant of Route 4
2-[2-[2-[[4-[2-(1,3-Dioxoisoindol-2-yl)ethyl]-1,3-thiazol-2-yl]amino]-1,3-thiazol-4-yl]ethyl]isoindole-1,3-dione
Reactant of Route 5
2-[2-[2-[[4-[2-(1,3-Dioxoisoindol-2-yl)ethyl]-1,3-thiazol-2-yl]amino]-1,3-thiazol-4-yl]ethyl]isoindole-1,3-dione
Reactant of Route 6
Reactant of Route 6
2-[2-[2-[[4-[2-(1,3-Dioxoisoindol-2-yl)ethyl]-1,3-thiazol-2-yl]amino]-1,3-thiazol-4-yl]ethyl]isoindole-1,3-dione

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